N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
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Overview
Description
N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a pyrrolidine ring, and a thiophene ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with a bromoketone to form N-(pyridin-2-yl)amides . This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Similar in structure but lack the thiophene ring.
3-bromoimidazo[1,2-a]pyridines: Share the pyridine ring but have different functional groups.
Uniqueness
N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is unique due to its combination of pyridine, pyrrolidine, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(2-pyridin-3-ylethyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-20(11-8-13-4-2-9-18-12-13)17(21)16-7-6-15(22-16)14-5-3-10-19-14/h2,4,6-7,9,12,14,19H,3,5,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLKNMQUXIFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CN=CC=C1)C(=O)C2=CC=C(S2)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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